molecular formula C11H16N2 B13898324 N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine

N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine

Cat. No.: B13898324
M. Wt: 176.26 g/mol
InChI Key: DFXGLWWDXAXHSR-UHFFFAOYSA-N
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Description

N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a dimethylamine group attached to the nitrogen atom. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it to more saturated amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Saturated amine derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to neuroprotective effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamine group enhances its reactivity and potential biological activities compared to other tetrahydroisoquinoline derivatives.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine

InChI

InChI=1S/C11H16N2/c1-13(2)11-5-3-4-9-8-12-7-6-10(9)11/h3-5,12H,6-8H2,1-2H3

InChI Key

DFXGLWWDXAXHSR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1CCNC2

Origin of Product

United States

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